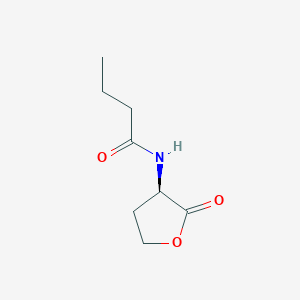![molecular formula C10H6ClNO3 B12873411 3-(2-Chlorobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12873411.png)
3-(2-Chlorobenzo[d]oxazol-7-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chlorobenzo[d]oxazol-7-yl)acrylic acid is a heterocyclic compound that features a benzoxazole ring substituted with a chlorine atom and an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorobenzo[d]oxazol-7-yl)acrylic acid typically involves the cyclization of substituted 2-aminophenols with acrylic acid derivatives. One common method includes the use of polyphosphoric acid (PPA) as a cyclization agent at elevated temperatures (around 170°C) for several hours . This method ensures the formation of the benzoxazole ring fused with the acrylic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure high purity of the final product.
化学反応の分析
Types of Reactions
3-(2-Chlorobenzo[d]oxazol-7-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorine atom or reduce the acrylic acid moiety.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, 3-(2-Chlorobenzo[d]oxazol-7-yl)acrylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives that can be tested for various chemical properties.
Biology
Biologically, this compound and its derivatives have been studied for their potential antimicrobial and anticancer activities. The benzoxazole ring is known for its biological activity, making this compound a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. Research has shown that compounds with similar structures can inhibit specific enzymes or receptors, making them useful in treating diseases such as cancer and bacterial infections .
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. Its ability to undergo various chemical modifications makes it versatile for different applications.
作用機序
The mechanism by which 3-(2-Chlorobenzo[d]oxazol-7-yl)acrylic acid exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with receptors. The exact mechanism depends on the specific derivative and its target.
類似化合物との比較
Similar Compounds
3-(2-Chlorobenzo[d]oxazol-6-yl)acrylic acid: Similar in structure but with a different substitution pattern on the benzoxazole ring.
3-(2-Bromobenzo[d]oxazol-7-yl)acrylic acid: Contains a bromine atom instead of chlorine.
3-(2-Methylbenzo[d]oxazol-7-yl)acrylic acid: Features a methyl group instead of a halogen.
Uniqueness
3-(2-Chlorobenzo[d]oxazol-7-yl)acrylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom can affect the compound’s electronic properties, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C10H6ClNO3 |
|---|---|
分子量 |
223.61 g/mol |
IUPAC名 |
(E)-3-(2-chloro-1,3-benzoxazol-7-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H6ClNO3/c11-10-12-7-3-1-2-6(9(7)15-10)4-5-8(13)14/h1-5H,(H,13,14)/b5-4+ |
InChIキー |
JHLXVMHGWJVSBY-SNAWJCMRSA-N |
異性体SMILES |
C1=CC(=C2C(=C1)N=C(O2)Cl)/C=C/C(=O)O |
正規SMILES |
C1=CC(=C2C(=C1)N=C(O2)Cl)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


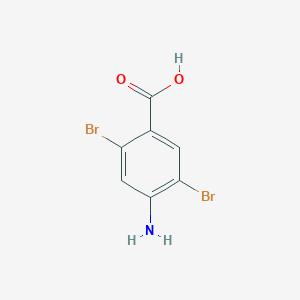
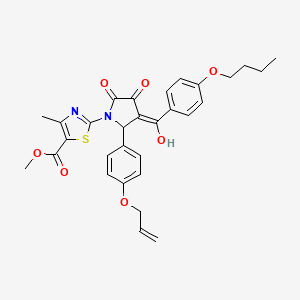
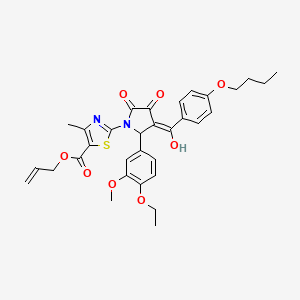
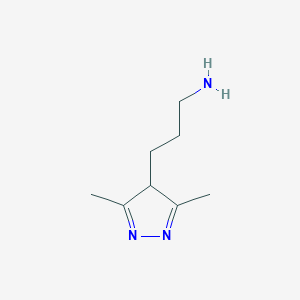
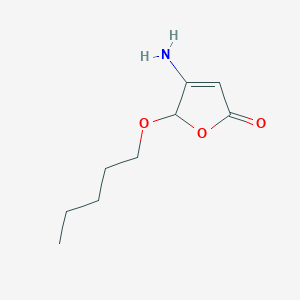
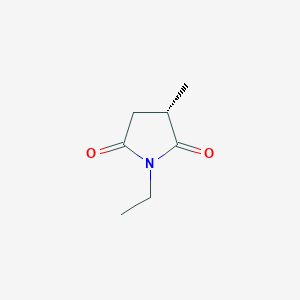
![((6S,7S,12aR)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-Diyl)bis(diphenylphosphine)](/img/structure/B12873350.png)
![2-Bromo-4-iodobenzo[d]oxazole](/img/structure/B12873351.png)
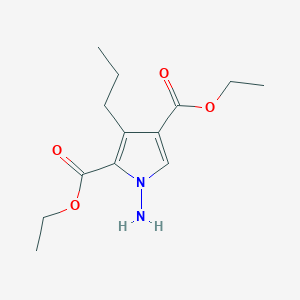

![2'-(Dicyclohexylphosphino)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12873379.png)
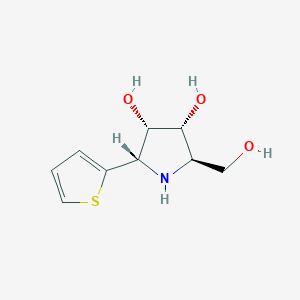
![2-(Aminomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole](/img/structure/B12873385.png)
